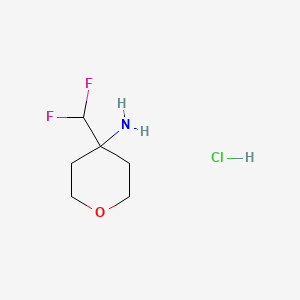

4-(Difluoromethyl)oxan-4-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(difluoromethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-5(8)6(9)1-3-10-4-2-6;/h5H,1-4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBDWAAWQMYRGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Difluoromethyl)oxan-4-amine hydrochloride typically involves the difluoromethylation of oxan-4-amine. One common synthetic route includes the reaction of oxan-4-amine with difluoromethylating agents under controlled conditions . Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the compound. The reaction conditions often include the use of solvents, catalysts, and temperature control to optimize the reaction efficiency .

Chemical Reactions Analysis

4-(Difluoromethyl)oxan-4-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Cross-Coupling: It can also undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethyl)oxan-4-amine hydrochloride is primarily researched for its potential therapeutic applications. The difluoromethyl group can improve the metabolic stability and bioavailability of drugs. Its applications include:

- Anticancer Agents : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cells. The difluoromethyl group may enhance interactions with biological targets, potentially leading to the development of new anticancer drugs.

- Antimicrobial Activity : Research indicates that derivatives of oxan-4-amines show promise as antimicrobial agents against various pathogens, including bacteria and fungi .

Biological Research

The compound is studied for its interactions with biological systems:

- Enzyme Inhibition : Investigations into the inhibition of specific enzymes (e.g., phospholipases) have shown that compounds with difluoromethyl groups can modulate enzyme activity, which may lead to therapeutic benefits in conditions like phospholipidosis .

- Receptor Binding Studies : The unique structure allows for targeted binding to receptors, which is crucial in drug design for conditions such as metabolic disorders and cancer .

Material Science

In addition to biological applications, this compound serves as a building block in the synthesis of advanced materials:

- Fluorinated Polymers : The incorporation of difluoromethyl groups into polymer matrices can enhance properties such as chemical resistance and thermal stability.

- Agrochemicals : The compound's reactivity allows for the development of novel agrochemicals with improved efficacy against pests and diseases .

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of oxanamines exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed into effective anticancer agents .

- Antimicrobial Efficacy : Research indicated that compounds similar to this compound showed promising results against bacterial strains such as Staphylococcus aureus, highlighting its potential in treating infections .

- Material Development : In material science applications, the compound has been utilized in creating fluorinated polymers that exhibit superior thermal stability, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 4-(Difluoromethyl)oxan-4-amine hydrochloride and its analogs:

Electronic and Pharmacokinetic Differences

- Fluorine vs. Chlorine’s higher atomic weight and polarizability increase lipophilicity but may reduce metabolic stability .

- Aromatic vs. Aliphatic Substituents : Compounds with phenyl groups (e.g., 4-fluorophenyl) exhibit stronger π-π stacking with biological targets but may suffer from reduced solubility. The aliphatic difluoromethyl group avoids aromatic toxicity risks while maintaining fluorine’s benefits .

- Trifluoromethoxy vs. Difluoromethyl : The trifluoromethoxy group in [15] introduces greater steric bulk and electron-withdrawing effects, which could hinder target binding but improve resistance to oxidative metabolism .

Biological Activity

4-(Difluoromethyl)oxan-4-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C6H10ClF2N, with a molar mass of approximately 179.60 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity, which can influence its biological activity and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group increases binding affinity to certain enzymes and receptors, potentially modulating their activity. This modulation can lead to inhibition or activation of various biochemical pathways, contributing to its observed effects in antimicrobial and anticancer studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against human cancer cell lines such as HCT15 (colorectal adenocarcinoma) and HeLa (cervical cancer). The compound's ability to inhibit topoisomerase IIα has been highlighted as a key mechanism contributing to its cytotoxic effects. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

Case Studies and Experimental Data

- Antimicrobial Efficacy : In a series of experiments, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Cytotoxicity Assays : A study evaluated the cytotoxic effects on HeLa cells using MTT assays. The compound exhibited an IC50 value of 25 µM, indicating potent antiproliferative effects compared to control groups.

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound may act as a competitive inhibitor at the active sites of these proteins .

Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-(difluoromethyl)oxan-4-amine hydrochloride?

- Methodological Answer :

- Reductive amination : React 4-(difluoromethyl)oxan-4-one with ammonium acetate and a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Purify the product via recrystallization .

- Ring-opening of oxirane derivatives : Use hydrochloric acid to open the oxirane ring of a precursor compound, followed by fluorination steps to introduce the difluoromethyl group .

- Condensation and dehydration : Employ formic acid and phosphorus oxychloride (POCl₃) for dehydration of intermediate amides, as seen in analogous amidine syntheses .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer :

- HPLC-UV : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>98% by area normalization) .

- Multinuclear NMR : Confirm structure via ¹H NMR (proton environment), ¹³C NMR (carbon framework), and ¹⁹F NMR (fluorine substituents) .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 245.7209) and isotopic patterns .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the oxane ring or degradation of the difluoromethyl group .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Confirm the presence and chemical environment of the difluoromethyl group (δ ~ -100 to -120 ppm) .

- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic and steric properties compared to non-fluorinated analogs?

- Methodological Answer :

- Electronic effects : The strong electron-withdrawing nature of CF₂H lowers the pKa of adjacent amines, enhancing bioavailability by reducing protonation in physiological pH .

- Steric effects : The CF₂H group introduces steric bulk comparable to a methyl group but with altered lipophilicity. Use X-ray crystallography to compare bond angles and torsional strain .

Q. What strategies mitigate solubility issues caused by the difluoromethyl group in aqueous and organic solvents?

- Methodological Answer :

- Salt formation : Convert the free base to a hydrochloride salt (as in the target compound) to improve aqueous solubility .

- Co-solvent systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays. For organic phases, optimize with THF or dichloromethane .

Q. How do different synthetic pathways impact stereochemical outcomes?

- Methodological Answer :

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers if the oxane ring adopts a non-planar conformation .

- Stereoelectronic control : Adjust reaction temperature and solvent polarity to favor axial or equatorial positioning of the difluoromethyl group .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding affinity with target proteins (e.g., enzymes) using software like AutoDock Vina, accounting for fluorine’s van der Waals radius and electronegativity .

- QSAR studies : Corrogate substituent effects (e.g., logP, polar surface area) with activity data from fluorinated analogs .

Q. What analytical techniques resolve contradictory data on reactivity in nucleophilic environments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.